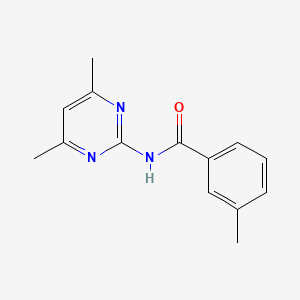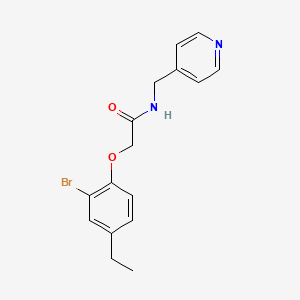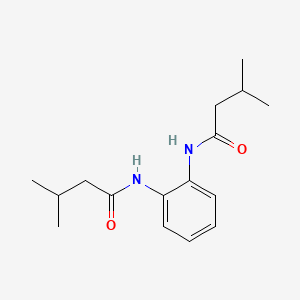
N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA is a member of the benzamide class of compounds and is structurally similar to other benzamide derivatives that have been used in the development of pharmaceuticals.
作用机制
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been shown to have activity against a number of different targets, including cancer cells, viruses, and bacteria. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has also been shown to modulate the activity of certain neurotransmitters, which may explain its potential use as a tool in neuroscience research.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide can inhibit the growth of cancer cells and reduce the replication of certain viruses and bacteria. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has also been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide in lab experiments is its versatility. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been shown to have activity against a number of different targets, making it a useful tool in a variety of research areas. However, one of the limitations of using N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide in lab experiments is its potential toxicity. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide. One area of research that is particularly promising is the development of new drugs for the treatment of various diseases. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been shown to have activity against a number of different targets, including cancer cells, viruses, and bacteria, making it a potentially useful tool in the development of new drugs. Another area of research that is promising is the use of N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide as a tool in neuroscience research. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Finally, further research is needed to fully understand the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide and its potential applications in scientific research.
合成方法
N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzoic acid with 4,6-dimethyl-2-amino-pyrimidine in the presence of a coupling reagent. The resulting product is then purified by recrystallization or column chromatography. Other methods for synthesizing N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide include the reaction of 3-methylbenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base, or the reaction of 3-methylbenzamide with 4,6-dimethyl-2-chloropyrimidine in the presence of a base.
科学研究应用
N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide is in the development of new drugs for the treatment of various diseases. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been shown to have activity against a number of different targets, including cancer cells, viruses, and bacteria. N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has also been studied for its potential use as a tool in neuroscience research, as it has been shown to modulate the activity of certain neurotransmitters.
属性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-5-4-6-12(7-9)13(18)17-14-15-10(2)8-11(3)16-14/h4-8H,1-3H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURXHCWSWUSALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5476458 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5725978.png)

![4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5725987.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5725991.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5725992.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)



![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide](/img/structure/B5726064.png)

